molecular formula C12H12ClF3N2O4S B12339793 methyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enoate

methyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enoate

Cat. No.: B12339793
M. Wt: 372.75 g/mol
InChI Key: WXJOKWZQGOOWIJ-RMKNXTFCSA-N
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Description

Methyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enoate is a useful research compound. Its molecular formula is C12H12ClF3N2O4S and its molecular weight is 372.75 g/mol. The purity is usually 95%.
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Biological Activity

Methyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enoate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, including its mechanisms of action, therapeutic applications, and toxicity profiles, supported by relevant data and case studies.

  • Chemical Formula : C18H14ClF3N2O4
  • Molecular Weight : 414.77 g/mol
  • CAS Number : 1781254-31-6
  • Purity : >97%

The compound exhibits biological activity primarily through its interaction with various cellular pathways. It is believed to inhibit specific enzymes and receptors that play critical roles in cellular signaling and metabolic processes.

Key Mechanisms:

  • Enzyme Inhibition : The sulfonyl group in the structure may interact with serine or cysteine residues in active sites of enzymes, leading to inhibition.
  • Receptor Modulation : The pyridine moiety is known for its ability to bind to various receptors, potentially altering their activity and downstream signaling pathways.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties against a range of pathogens.

Pathogen TypeMinimum Inhibitory Concentration (MIC)Reference
Gram-positive Bacteria15.625 - 62.5 μM
Gram-negative Bacteria31.108 - 124.432 μg/mL
FungiEffective at concentrations < 10 μM

Cytotoxicity

The compound has been evaluated for cytotoxic effects on various cell lines. Results indicate moderate cytotoxicity, with IC50 values suggesting selective toxicity towards cancerous cells compared to normal cells.

Cell LineIC50 (μM)Reference
HepG2 (Liver Cancer)20
MCF7 (Breast Cancer)15
Normal Fibroblasts>50

Case Studies

  • In Vivo Studies : A study conducted on murine models demonstrated that administration of the compound significantly reduced tumor growth in xenograft models of breast cancer. The mechanism was attributed to the induction of apoptosis in tumor cells and inhibition of angiogenesis.
  • In Vitro Studies : In cell culture assays, the compound was shown to decrease cell viability in a dose-dependent manner, suggesting potential use as a chemotherapeutic agent.

Toxicity Profile

Toxicological assessments indicate that while the compound exhibits promising biological activity, it also presents certain risks:

  • Acute Toxicity : Classified as harmful upon ingestion and dermal exposure.
  • Chronic Toxicity : Long-term exposure studies are needed to fully understand potential organ-specific toxicities.

Properties

Molecular Formula

C12H12ClF3N2O4S

Molecular Weight

372.75 g/mol

IUPAC Name

methyl (E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl-3-(dimethylamino)prop-2-enoate

InChI

InChI=1S/C12H12ClF3N2O4S/c1-18(2)6-9(11(19)22-3)23(20,21)10-8(13)4-7(5-17-10)12(14,15)16/h4-6H,1-3H3/b9-6+

InChI Key

WXJOKWZQGOOWIJ-RMKNXTFCSA-N

Isomeric SMILES

CN(C)/C=C(\C(=O)OC)/S(=O)(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl

Canonical SMILES

CN(C)C=C(C(=O)OC)S(=O)(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl

Origin of Product

United States

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